2-Bromo-2-methanesulfonyl-1-phenylethan-1-one
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Overview
Description
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is an organic compound with the molecular formula C9H9BrO3S. It is a brominated derivative of phenylethanone, featuring both a bromine atom and a methanesulfonyl group attached to the ethanone backbone. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one typically involves the bromination of 2-methanesulfonyl-1-phenylethan-1-one. The reaction is carried out by adding bromine to a solution of 2-methanesulfonyl-1-phenylethan-1-one in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 2-methanesulfonyl-1-phenylethan-1-ol.
Oxidation: Oxidative reactions can convert the methanesulfonyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic substitution: Products include substituted phenylethanones with different nucleophiles.
Reduction: The major product is 2-methanesulfonyl-1-phenylethan-1-ol.
Scientific Research Applications
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methanesulfonyl group make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the methanesulfonyl group.
2-Bromo-1-phenylethanone: Another brominated phenylethanone derivative without the methanesulfonyl group
Uniqueness
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of various complex molecules .
Properties
IUPAC Name |
2-bromo-2-methylsulfonyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZAPSZMTVFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(C(=O)C1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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